
Tyloxapol
Overview
Description
Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type . It is often used as a surfactant to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions . It is administered by inhalation through a nebulizer or with a stream of oxygen . Tyloxapol is also the main active ingredient of the medical device Tacholiquin .
Molecular Structure Analysis
Tyloxapol’s IUPAC name is formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol . Its chemical formula is (C 15 H 21 O (C 2 H 4 O) m) n .Chemical Reactions Analysis
Tyloxapol, when injected intraperitoneally, blocks plasma lipolytic activity, thus preventing the breakdown of triglyceride-rich lipoproteins . It has also been shown to be an inhibitor of lipoprotein lipase .Physical And Chemical Properties Analysis
Tyloxapol has a molecular weight of 280.4 . It is soluble in water and DMSO .Scientific Research Applications
Cytotoxicity Studies
Tyloxapol has been studied for its cytotoxic properties in various cell lines. Research indicates that it can induce apoptosis in cells such as RAW 264.7 (murine macrophage-like) and NIH/3T3 (mouse fibroblast) cells . The compound causes dose- and time-dependent cytotoxicity, with morphological features of apoptosis observed, such as chromatin condensation and cell shrinkage . This application is crucial for understanding the action of Tyloxapol in cellular systems and could be helpful in designing safer drug delivery systems.
Mucolytic Agent
In the medical field, Tyloxapol is used as a mucolytic agent. It aids in the liquefaction and removal of mucopurulent bronchopulmonary secretions . This application is significant for treating respiratory conditions where mucus build-up is a problem, providing a clearer airway for patients.
Drug Delivery Systems
Tyloxapol is utilized in drug delivery systems due to its surfactant properties. It has been used to augment nonviral gene transfer in various eukaryotic cells, particularly those that are difficult to transfect, such as human lung (NHBE) and porcine vascular endothelial (YPE) cells . Its role in drug delivery systems is to enhance the effectiveness and efficiency of therapeutic agents.
Antiretroviral Drug Formulation
The compound has been incorporated into niosomes as a prospective drug delivery module for the antiretroviral drug Nevirapine . This formulation aims to increase the therapeutic index of Nevirapine and alleviate toxic systemic side effects, which is essential for improving the quality of life and duration of survival of AIDS patients .
Inflammatory Modulation
Tyloxapol serves as an inflammatory modulator for endotoxin-induced activations. It has been used in vitro to prevent reactions to endotoxin-induced activations in immune cells, mostly macrophages . This application is vital for research in immunology and for developing treatments for inflammatory diseases.
Lipid Metabolism Research
The compound also blocks plasma lipolytic activity, thus inhibiting the breakdown of triglyceride-rich lipoproteins . This property makes Tyloxapol a useful tool in lipid metabolism research, particularly in studies related to hyperlipidemia and atherosclerosis.
Mechanism of Action
Target of Action
Tyloxapol primarily targets Lipoprotein Lipase (LPL) . LPL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .
Mode of Action
Tyloxapol acts as an inhibitor of Lipoprotein Lipase . When injected, it blocks plasma lipolytic activity, thereby preventing the breakdown of triglyceride-rich lipoproteins . This action inhibits the uptake of triglycerides, which are a type of fat found in the blood .
Biochemical Pathways
The primary biochemical pathway affected by Tyloxapol is the lipid metabolism pathway . By inhibiting Lipoprotein Lipase, Tyloxapol disrupts the normal breakdown and uptake of triglycerides. This can lead to an increase in the levels of triglyceride-rich lipoproteins in the blood .
Pharmacokinetics
It is known that tyloxapol is administered either through a nebulized solution or a stream of oxygen .
Result of Action
The inhibition of Lipoprotein Lipase by Tyloxapol results in the accumulation of triglyceride-rich lipoproteins in the blood . This can lead to hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood . On a cellular level, Tyloxapol has been shown to induce apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of Tyloxapol can be influenced by various environmental factors. For instance, the presence of certain substances, such as soybean oil, can attenuate the interaction of Tyloxapol with the cell membrane, thereby reducing its cytotoxicity . .
Safety and Hazards
Tyloxapol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Tyloxapol is being investigated for use/treatment in cystic fibrosis and pediatric indications . It has been used in biomedical applications in vitro and in vivo, such as in contact-lens detergent, mucolytic agents for pulmonary diseases, inflammatory modulators for endotoxin-induced activations, components for drug-delivery systems and synthetic-lung surfactants .
Relevant Papers A study published in PLOS ONE demonstrated that inhalation of Tyloxapol by patients with COPD is safe and superior to saline and has some anti-inflammatory effects . Another study indicated that Tyloxapol induces apoptosis in RAW 264.7 and NIH/3T3 cells .
properties
IUPAC Name |
formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZKJNTKZIUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-02-4 | |
| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179950 | |
| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake. | |
| Record name | Tyloxapol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Macrocyclon | |
CAS RN |
25301-02-4 | |
| Record name | Tyloxapol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyloxapol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tyloxapol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



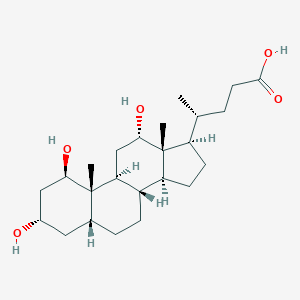
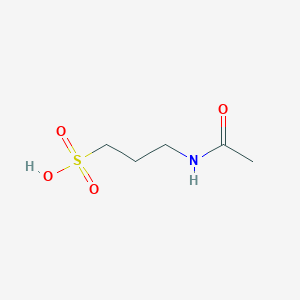

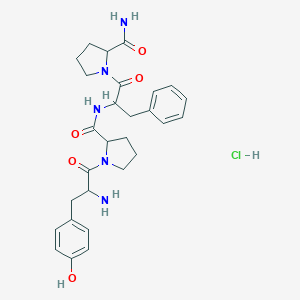


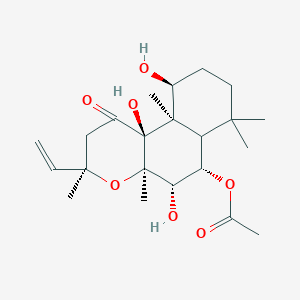

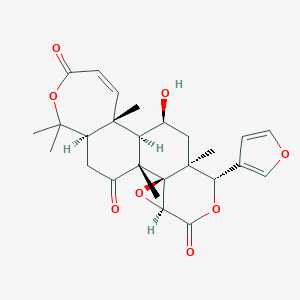


![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

